
Gantacurium chloride
概要
説明
Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent. It belongs to the class of ultra-short-acting neuromuscular blockers and is primarily used in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is currently undergoing Phase III clinical development and is not yet available for widespread clinical use .
準備方法
ガンタクリウムクロリドは、一連の複雑な化学反応によって合成されます。 この化合物は、α-クロロフマル酸の非対称ビスオニウムエステルであり、一方のオニウムヘッドには(1R)-トランスベンジルテトラヒドロイソキノリニウム部分、もう一方のオニウムヘッドには(1S)-トランスフェニルテトラヒドロイソキノリニウム部分を持っています 。合成経路には、これらの部分の区域選択的形成と、それに続くα-クロロフマル酸とのエステル化が含まれます。 工業生産方法は、この化合物がまだ広く臨床で使用できるようにはなっていないため、まだ開発中です .
化学反応の分析
ガンタクリウムクロリドは、次のようないくつかの種類の化学反応を起こします。
置換反応: この化合物は、特にα-クロロフマル酸部分の塩素原子で置換反応を起こす可能性があります。
加水分解: ガンタクリウムクロリドは、ゆっくりとしたエステル加水分解を受けやすく、これがその不活性化に寄与しています.
L-システインとの付加: この化合物は、内因性システイン付加体形成によって迅速に不活性化されます.
これらの反応で使用される一般的な試薬と条件には、システイン付加のための生理学的条件と、加水分解のための水性環境が含まれます。 これらの反応から生成される主要な生成物は、加水分解されたエステルとシステイン付加体です .
科学的研究の応用
Overview
Gantacurium chloride is classified as a non-depolarizing neuromuscular blocker, characterized by its rapid onset and ultra-short duration of action. It is primarily designed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. Its chemical structure, an asymmetric bis-onium ester of α-chloro fumaric acid, contributes to its distinct pharmacokinetic profile, allowing for quick metabolism and inactivation through cysteine adduction and alkaline hydrolysis .
Scientific Research Applications
1. Anesthesia:
- This compound is primarily investigated for its effectiveness in anesthesia. Clinical studies have demonstrated that it achieves significant neuromuscular blockade within 60 seconds of administration, making it suitable for rapid intubation scenarios . The compound's ED95 (effective dose for 95% of the population) is approximately 0.19 mg/kg, with a maximum neuromuscular block lasting around 10 to 15 minutes .
2. Neuromuscular Blocking Studies:
- Researchers utilize gantacurium to study the structure-activity relationships among neuromuscular blocking agents. Its unique mechanism allows for comparative studies with other agents like succinylcholine, providing insights into their pharmacodynamics and safety profiles .
3. Mechanistic Investigations:
- Gantacurium is employed to explore the mechanisms underlying neuromuscular blockade and reversal. Its rapid inactivation by cysteine adduction offers a model for understanding similar processes in other neuromuscular blockers .
4. Veterinary Medicine:
- In veterinary applications, gantacurium has been tested as a potential alternative to traditional neuromuscular blockers in animals, such as cats. Its ultrashort action could minimize prolonged apnea during procedures like tracheal intubation .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of this compound:
- Phase II Multicenter Study: In this study involving 230 patients undergoing surgical anesthesia, over 90% achieved acceptable tracheal intubation within one minute following administration of gantacurium. This study highlighted the compound's effectiveness compared to traditional agents but lacked comprehensive peer-reviewed publication .
- Human Volunteer Trials: Trials on healthy volunteers indicated that doses up to 3x ED95 did not cause significant histamine release or cardiovascular instability, reinforcing gantacurium's safety profile compared to other neuromuscular blockers like mivacurium .
Comparative Analysis of Neuromuscular Blockers
Property | This compound | Succinylcholine | Mivacurium |
---|---|---|---|
Onset of Action | ≤60 seconds | ~30 seconds | ~2-3 minutes |
Duration of Action | 10-15 minutes | 5-10 minutes | 20-30 minutes |
ED95 | 0.19 mg/kg | ~0.6 mg/kg | 0.16 mg/kg |
Histamine Release | Minimal at low doses | Significant | Moderate |
Recovery Time | Rapid (3-15 minutes) | Variable | Slower (22 min) |
作用機序
ガンタクリウムクロリドは、ニューロンアセチルコリン受容体サブユニットアルファ-3を拮抗することによってその効果を発揮します。 この作用により、アセチルコリンがその受容体に結合することが阻止され、筋肉の収縮が阻害され、神経筋遮断が引き起こされます 。 この化合物は、内因性システイン付加体形成によって迅速に不活性化され、その後、ゆっくりとしたエステル加水分解が行われます .
類似化合物との比較
ガンタクリウムクロリドは、その非対称構造とシステイン付加による迅速な不活性化により、神経筋遮断薬の中でユニークです。類似の化合物には以下のようなものがあります。
シサトラクリウム: 別の非脱分極性神経筋遮断薬ですが、システイン付加ではなくホフマン脱離を起こします.
アトラクリウム: シサトラクリウムと同様に、ホフマン脱離を起こします.
ミバクリウム: ホフマン脱離を起こさない短時間作用型神経筋遮断薬.
生物活性
Gantacurium chloride is a novel neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It has garnered attention due to its rapid onset and ultra-short duration of action, making it a potential alternative to traditional neuromuscular blockers like succinylcholine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and potential applications.
Pharmacological Properties
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylcholine to nicotinic receptors at the neuromuscular junction. Its unique structure allows for rapid inactivation through cysteine adduction, forming a pharmacologically inert compound that cannot interact with the postjunctional acetylcholine receptor. This process is independent of body pH and temperature, distinguishing it from other neuromuscular blockers like atracurium and cisatracurium, which are affected by these factors .
Pharmacokinetics
- Onset of Action : Gantacurium exhibits a rapid onset, achieving maximum neuromuscular block within approximately 90 seconds at doses ranging from 2.5 to 3 times the effective dose (ED95) of 0.19 mg/kg in humans .
- Duration of Action : The clinical duration of action is notably short, lasting less than 10 minutes for doses up to 0.72 mg/kg .
- Recovery Profile : Recovery from neuromuscular blockade is swift and predictable, with a recovery index (25–75%) of about 3 minutes and complete recovery to a train-of-four (TOF) ratio of 90% occurring within 15 minutes .
Efficacy in Humans
A randomized controlled phase II study involving 230 patients demonstrated that over 90% achieved acceptable tracheal intubation within 60 seconds following administration of gantacurium. The safety profile was favorable, with transient cardiovascular effects observed primarily at higher doses (3x ED95) and histamine release noted at doses exceeding 4x ED95 .
Animal Studies
In feline models, gantacurium effectively induced neuromuscular blockade sufficient to suppress laryngeal reflexes without significant prolongation of apnea compared to baseline measurements. At a dose of 0.5 mg/kg (approximately 5x ED95), no instances of laryngospasm were recorded, indicating its efficacy in preventing airway reflexes during anesthesia .
Comparative Studies
Gantacurium has been compared with other neuromuscular blockers such as mivacurium and succinylcholine:
Parameter | Gantacurium | Mivacurium | Succinylcholine |
---|---|---|---|
ED95 (mg/kg) | 0.19 | 0.16 | Varies |
Onset Time | ≤90 seconds | Approx. 2-3 minutes | <1 minute |
Duration of Action | ≤10 minutes | ~22 minutes | ~10 minutes |
Recovery Time | ~15 minutes | ~30 minutes | ~5-10 minutes |
Safety Profile
Gantacurium's safety profile appears favorable compared to traditional agents. In studies, it has shown minimal cardiovascular effects at therapeutic doses, with histamine release being a concern only at higher concentrations . Importantly, it does not significantly interact with muscarinic receptors in the airway or cardiovascular system, suggesting a reduced risk for adverse reactions typically associated with other neuromuscular blockers .
Q & A
Basic Research Questions
Q. What are the primary inactivation pathways of Gantacurium chloride, and how do they influence experimental design in pharmacokinetic studies?
this compound undergoes two inactivation pathways: (1) L-cysteine adduction via Michael-type addition to its chlorofumarate double bond, forming an inactive heterocyclic adduct, and (2) pH-sensitive alkaline hydrolysis . Researchers must account for these pathways by controlling cysteine concentrations and pH in in vitro models (e.g., plasma or buffer solutions adjusted to physiological pH 7.4). Experimental protocols should include kinetic assays to quantify degradation rates under varying conditions .
Q. How does the molecular structure of this compound contribute to its rapid onset and short duration of action compared to other neuromuscular blockers?
Gantacurium’s asymmetric chlorofumarate structure reduces steric hindrance at the nicotinic acetylcholine receptor, enabling rapid binding. Its short duration stems from rapid inactivation via cysteine adduction, unlike benzylisoquinolines (e.g., atracurium) that rely on Hofmann elimination. Structural analogs like CW002 lack chlorine substituents, slowing cysteine binding and prolonging duration .
Q. What standardized experimental models are recommended for assessing the neuromuscular blocking efficacy of this compound?
Preclinical studies typically use rodent (rat/mouse) phrenic nerve-hemidiaphragm preparations or in vivo models (e.g., rhesus monkeys) to measure twitch tension suppression. Dosing is calibrated to ED95 (0.19 mg/kg in humans, 0.03–0.05 mg/kg in monkeys), with recovery metrics (T1/T4 ratios) monitored via acceleromyography .
Q. What are the ED95 values reported for this compound across different species, and how should these inform dose selection in preclinical studies?
Reported ED95 values vary: 0.19 mg/kg in humans , 0.03 mg/kg in monkeys, and 0.05 mg/kg in cats. Researchers must adjust doses based on interspecies potency differences and validate efficacy using species-specific neuromuscular monitoring (e.g., train-of-four ratios) .
Advanced Research Questions
Q. What methodological considerations are critical when designing comparative studies between this compound and structural analogs like CW002?
Key considerations include:
- Reversal kinetics : CW002’s slower cysteine adduction requires extended observation periods (>60 minutes post-administration).
- Dose proportionality : CW002’s ED95 (0.14 mg/kg) is higher than Gantacurium’s, necessitating cross-species potency normalization.
- Histamine release : High-dose Gantacurium (≥4× ED95) triggers transient hypotension in primates, requiring hemodynamic monitoring .
Q. How do interspecies differences in pharmacodynamic responses to this compound impact translational research?
Monkeys exhibit shorter recovery times (15–20 minutes at 4× ED95) compared to dogs (47±9 minutes for CW002). These disparities highlight the need for multispecies pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human responses. Researchers should prioritize in vitro human tissue models (e.g., donor muscle biopsies) to bridge translational gaps .
Q. What unresolved safety concerns exist regarding L-cysteine as a reversal agent for this compound?
Exogenous L-cysteine (50 mg/kg) may induce neuroexcitatory effects in patients with neurodegenerative diseases or metabolic disorders (e.g., diabetes). Preclinical safety studies must assess cysteine’s impact on neuronal apoptosis and oxidative stress in vulnerable populations. Dose-response studies in aged or comorbid animal models are recommended .
Q. What analytical techniques are validated for quantifying this compound and its metabolites in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated for quantifying Gantacurium and its hydrolysis products. Derivatization methods (e.g., chiral derivatizing agents) are required to resolve enantiomers in metabolic studies .
Q. How do pH and temperature variations affect the stability and degradation kinetics of this compound in vitro?
Alkaline conditions (pH >8.0) accelerate hydrolysis, reducing the compound’s half-life to <5 minutes. Stability studies should use buffered solutions (pH 7.0–7.4) at 37°C to mimic physiological conditions. Freeze-thaw cycles may degrade metabolites, requiring single-use aliquots for assays .
Q. What are the limitations of current human clinical trial data on this compound, and what endpoints should future studies prioritize?
Existing trials lack data on long-term neuromuscular recovery and cysteine safety in high-risk populations (e.g., trauma, neurosurgery). Future studies should prioritize:
特性
CAS番号 |
213998-46-0 |
---|---|
分子式 |
C53H69Cl3N2O14 |
分子量 |
1064.5 g/mol |
IUPAC名 |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride |
InChI |
InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |
InChIキー |
SDIFKXLSGXCGEN-WJUBNSBASA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
異性体SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
外観 |
Solid powder |
Key on ui other cas no. |
213998-46-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。